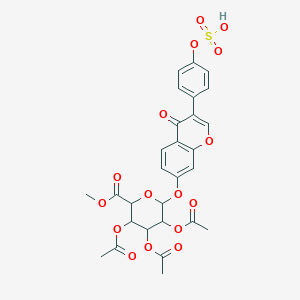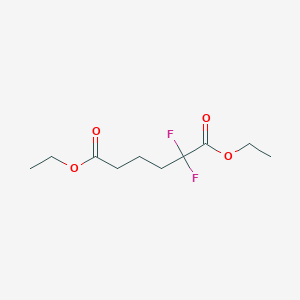
Diethyl 2,2-Difluorohexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2-Difluorohexanedioate is an organic compound with the molecular formula C10H16F2O4 and a molecular weight of 238.23 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the hexanedioate chain, making it a difluorinated ester. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-Difluorohexanedioate typically involves the esterification of 2,2-difluorohexanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2-Difluorohexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,2-difluorohexanedioic acid and ethanol.
Reduction: The compound can be reduced to form diethyl 2,2-difluorohexanediol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,2-Difluorohexanedioic acid and ethanol.
Reduction: Diethyl 2,2-difluorohexanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2,2-Difluorohexanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2,2-Difluorohexanedioate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include nucleophilic substitution and ester hydrolysis, leading to the formation of active intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,2-Difluoromalonate: Similar in structure but with a shorter carbon chain.
Diethyl 2,2-Difluoropentanedioate: Differing by one carbon atom in the chain length.
Diethyl 2,2-Difluorobutanedioate: Even shorter chain length compared to Diethyl 2,2-Difluorohexanedioate.
Uniqueness
This compound is unique due to its specific chain length and the presence of two fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity compared to its shorter-chain analogs .
Propriétés
Formule moléculaire |
C10H16F2O4 |
|---|---|
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
diethyl 2,2-difluorohexanedioate |
InChI |
InChI=1S/C10H16F2O4/c1-3-15-8(13)6-5-7-10(11,12)9(14)16-4-2/h3-7H2,1-2H3 |
Clé InChI |
BCAZPZIWHSVWKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(C(=O)OCC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


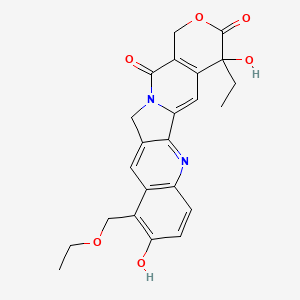
![1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12288966.png)

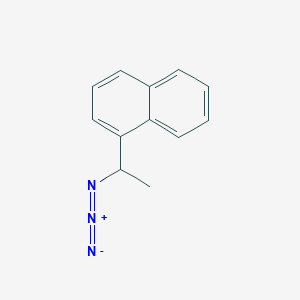
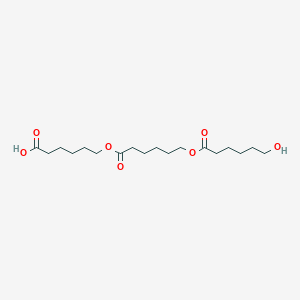
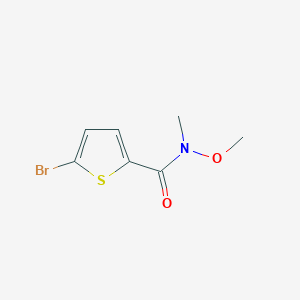
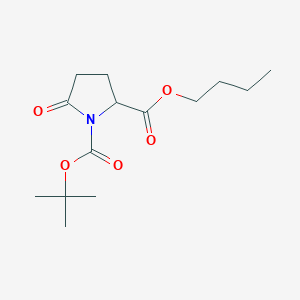
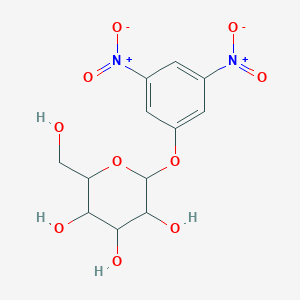

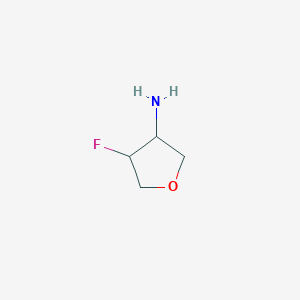
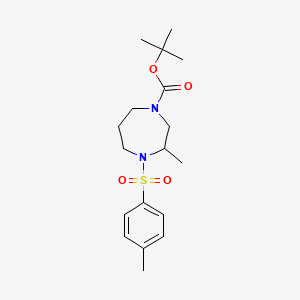
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
